An In-depth Technical Guide to the Discovery and History of Cyclosporin A
An In-depth Technical Guide to the Discovery and History of Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discovery and historical development of Cyclosporin A (CsA), a cornerstone of immunosuppressive therapy. We will delve into the key experiments that defined its biological activity, its mechanism of action, and the quantitative data that underpinned its journey from a fungal metabolite to a revolutionary drug in transplantation medicine.
Discovery and Initial Characterization
Cyclosporin A, a cyclic peptide composed of 11 amino acids, was first isolated in 1971 at the Sandoz laboratories in Basel, Switzerland, from a soil sample containing the fungus Tolypocladium inflatum Gams, collected from Norway.[1][2][3] Initially investigated for its antifungal properties, its potential in this area was found to be limited.[4]
A pivotal shift in the research direction occurred on January 31, 1972, when its potent immunosuppressive effects were discovered during a screening program for immune suppression led by Hartmann F. Stähelin at Sandoz.[3] This discovery was further championed and extensively investigated by Jean-François Borel, who recognized its unique potential as a selective anti-lymphocytic agent.[4][5] The groundbreaking findings were formally presented to the scientific community in a 1976 publication in Agents and Actions by Borel, Feurer, Gubler, and Stähelin, which detailed its biological effects and distinguished it from cytotoxic immunosuppressants.[5][6][7] This publication highlighted CsA's ability to strongly depress antibody formation and delay cell-mediated reactions like skin graft rejection without significant myelotoxicity.[5][6]
The chemical structure of this novel cyclic peptide was elucidated in 1976, also at Sandoz.[3] Subsequent preclinical and clinical development was not without challenges, including issues with its poor water solubility and initial observations of nephrotoxicity in animal models.[4] However, the promise of its potent and selective immunosuppressive action drove further research. The first successful human organ transplant using Cyclosporin A to prevent rejection, a kidney transplant, was performed in 1978.[8] This was followed by its successful use in liver transplants, pioneered by Thomas Starzl.[3] The U.S. Food and Drug Administration (FDA) approved Cyclosporin A for clinical use in 1983, revolutionizing the field of organ transplantation.[3]
Timeline of Key Events
| Year | Event | Key Individuals/Institutions | Reference |
| 1970 | Soil samples collected in Norway and Wisconsin leading to the isolation of new fungal strains. | Sandoz (now Novartis) | [3] |
| 1971 | Cyclosporin A is isolated from the fungus Tolypocladium inflatum. | Sandoz | [1][2] |
| 1972 | The immunosuppressive effect of Cyclosporin A is discovered. | Hartmann F. Stähelin, Jean-François Borel (Sandoz) | [3] |
| 1976 | The chemical structure of Cyclosporin A is determined. | Sandoz | [3] |
| 1976 | First major publication detailing the biological effects of Cyclosporin A. | Borel, Feurer, Gubler, & Stähelin | [6][7] |
| 1978 | First successful use in a human kidney transplant. | [8] | |
| 1980 | First successful use in a human liver transplant. | Thomas Starzl | [3] |
| 1983 | Cyclosporin A receives FDA approval for clinical use in the United States. | FDA | [3] |
Mechanism of Action: Inhibition of Calcineurin Signaling
Cyclosporin A exerts its immunosuppressive effect by selectively targeting T-lymphocytes.[9][10] Its molecular mechanism involves the inhibition of a key signaling pathway required for T-cell activation.
The steps are as follows:
-
Binding to Cyclophilin: Cyclosporin A enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.
-
Formation of an Inhibitory Complex: The Cyclosporin A-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[10][11]
-
Inhibition of Calcineurin Activity: This binding inhibits the phosphatase activity of calcineurin.[10]
-
Prevention of NFAT Dephosphorylation: In an activated T-cell, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). The inhibition of calcineurin by the CsA-cyclophilin complex prevents this dephosphorylation.
-
Blockade of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.[1]
-
Suppression of Gene Transcription: As a result, NFAT is unable to activate the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a vital growth factor for T-cell proliferation and differentiation.[1]
-
Immunosuppression: By blocking IL-2 production, Cyclosporin A effectively halts the proliferation and activation of T-cells, leading to a state of immunosuppression.
Signaling Pathway Diagram
Caption: Cyclosporin A signaling pathway.
Quantitative Data on Immunosuppressive Activity
The immunosuppressive potency of Cyclosporin A has been quantified in numerous in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare its activity across different experimental systems.
| Assay | Cell Type / System | Stimulus | IC50 Value | Reference |
| Calcineurin Phosphatase Activity | Purified bovine brain calcineurin | - | ~5 nM | [12] |
| T-Cell Proliferation | Murine Splenocytes | Concanavalin A | 0.32 µM | [12] |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen/Alloantigen | 19 ± 4 µg/L (~16 nM) | [13] |
| IL-2 Production Inhibition | Human T-lymphocytes | Phytohaemagglutinin (PHA) | ~100 ng/mL (~83 nM) | [14] |
| Peptidyl-Prolyl Isomerase (PPIase) Activity | Recombinant Cyclophilin A | Peptide substrate | 11 nM | [12] |
| Gene Transcription Inhibition | Glucagon-expressing cell line (alpha TC2) | Depolarization | ~30 nM | [5] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, stimulus concentration, and incubation time.
Key Experimental Protocols
The characterization of Cyclosporin A's immunosuppressive activity relied on a suite of immunological assays. Below are detailed methodologies for some of the key experiments.
In Vitro Calcineurin Phosphatase Activity Assay
This assay directly measures the inhibitory effect of Cyclosporin A on the enzymatic activity of calcineurin.
Principle: The assay quantifies the dephosphorylation of a synthetic phosphopeptide substrate by calcineurin. The amount of free phosphate (B84403) released is measured colorimetrically using a Malachite Green-based reagent. The inhibition of this reaction in the presence of the Cyclosporin A-cyclophilin complex is then determined.
Materials:
-
Purified recombinant human calcineurin
-
Calmodulin
-
Cyclophilin A
-
RII phosphopeptide substrate
-
Cyclosporin A
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Cyclosporin A in the assay buffer.
-
Inhibitor-Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, calmodulin, cyclophilin A, and the various dilutions of Cyclosporin A (or vehicle control).
-
Add the purified calcineurin enzyme to each well.
-
Incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitory complex.
-
Initiation of Reaction: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate released.
-
Data Acquisition: After a short incubation period for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of calcineurin inhibition for each Cyclosporin A concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Mixed Lymphocyte Reaction (MLR)
The MLR is a fundamental assay to assess the cell-mediated immune response and the effect of immunosuppressive agents on T-cell proliferation and activation.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals results in the recognition of allogeneic major histocompatibility complex (MHC) molecules, leading to T-cell activation, proliferation, and cytokine production. The inhibitory effect of Cyclosporin A on this response is quantified. In a one-way MLR, the stimulator cells are irradiated or treated with mitomycin C to prevent their proliferation, ensuring that only the responder T-cell proliferation is measured.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Cyclosporin A
-
[³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)
-
96-well U-bottom plates
-
Gamma irradiator or mitomycin C
-
Scintillation counter or flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from the whole blood of two donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Stimulator Cell Inactivation (for one-way MLR): Treat the PBMCs from one donor (stimulator cells) with gamma irradiation (e.g., 30 Gy) or incubate with mitomycin C to inhibit their proliferation.
-
Cell Culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio.
-
Compound Treatment: Add serial dilutions of Cyclosporin A (or vehicle control) to the co-cultures at the time of plating.
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: For the final 18-24 hours of incubation, add [³H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the fluorescent signal by flow cytometry. Each cell division halves the fluorescence intensity.
-
-
Analysis: Calculate the percentage of proliferation inhibition for each Cyclosporin A concentration relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. Tolypocladium inflatum - Wikipedia [en.wikipedia.org]
- 3. Ciclosporin - Wikipedia [en.wikipedia.org]
- 4. 4.1: The cyclosporine story [davidmoore.org.uk]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. Biological effects of cyclosporin A: a new antilymphocytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of cyclosporin A: A new antilymphocytic agent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
